molecular formula C18H16ClN3O3S2 B2872251 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361160-28-3

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2872251
CAS RN: 361160-28-3
M. Wt: 421.91
InChI Key: NSPRVHBRORHHAM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds have demonstrated significant interest in developing novel cyclic systems with potential biological activities. For example, Adhami et al. (2014) described the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, which were characterized by IR, NMR spectroscopies, and X-ray single-crystal diffraction. These complexes demonstrated significant cytotoxicity against several human cancer cell lines, suggesting their potential as anticancer agents Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014.

Antimicrobial Applications

The application of related benzamide derivatives in antimicrobial research is highlighted by the work of Anuse et al. (2019), who synthesized and evaluated substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives for their docking properties and antimicrobial activity. These compounds showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in addressing antimicrobial resistance Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019.

Electrochemical Sensing

In the context of electrochemical sensing, Hajiaghababaei et al. (2016) employed N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide as a selective sensing material in the construction of a chromium ion selective electrode. This electrode demonstrated high selectivity and sensitivity towards Cr(III) ions, showcasing the utility of benzamide derivatives in the development of selective sensors for environmental monitoring Hajiaghababaei, Takalou, & Adhami, 2016.

Electrochromic Materials

The exploration of benzothiadiazole derivatives in the development of electrochromic materials is another notable application. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine-based donor-acceptor-type conjugated polymers for electrochromic applications. These materials exhibited favorable optical properties, including fast switching times and high coloration efficiency, demonstrating the potential of benzamide derivatives in creating novel electrochromic devices Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c19-14-4-3-5-15-16(14)20-18(26-15)21-17(23)12-6-8-13(9-7-12)27(24,25)22-10-1-2-11-22/h3-9H,1-2,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPRVHBRORHHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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